molecular formula C9H11BrClNO B8028884 4-Bromo-2-butoxy-3-chloropyridine

4-Bromo-2-butoxy-3-chloropyridine

Cat. No.: B8028884
M. Wt: 264.54 g/mol
InChI Key: CNNWJUYLBFIVNJ-UHFFFAOYSA-N
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Description

4-Bromo-2-butoxy-3-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of bromine, butoxy, and chlorine substituents on a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-butoxy-3-chloropyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 2-butoxy-3-chloropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes halogenation, alkylation, and purification steps to obtain the desired compound with high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-butoxy-3-chloropyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-butoxy-3-chloropyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

    Biology: The compound can be used in the design of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-butoxy-3-chloropyridine depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The presence of halogen atoms and the butoxy group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloropyridine: Lacks the butoxy group, which can affect its solubility and reactivity.

    2-Butoxy-3-chloropyridine: Lacks the bromine atom, which can influence its chemical behavior in substitution and coupling reactions.

    3-Bromo-2-chloropyridine: Has a different substitution pattern, which can lead to variations in its reactivity and applications.

Uniqueness

4-Bromo-2-butoxy-3-chloropyridine is unique due to the combination of bromine, butoxy, and chlorine substituents on the pyridine ring. This unique structure imparts specific chemical properties and reactivity that can be exploited in various synthetic and research applications.

Properties

IUPAC Name

4-bromo-2-butoxy-3-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO/c1-2-3-6-13-9-8(11)7(10)4-5-12-9/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNWJUYLBFIVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=CC(=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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